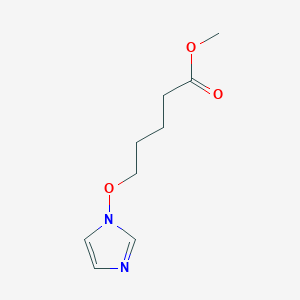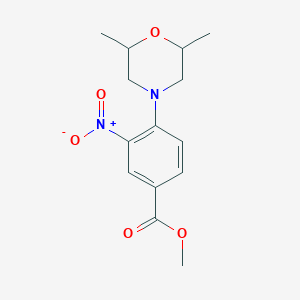![molecular formula C17H16F3NO2 B3140244 ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate CAS No. 477870-90-9](/img/structure/B3140244.png)
ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate
Vue d'ensemble
Description
Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate is a chemical compound . It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group can be introduced to carboxylic acids by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a benzyl group attached to a pyridinyliden group, and an ethyl ester . The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
Reactions at the benzylic position are common in the chemistry of such compounds . These can include free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group can also participate in various reactions .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis and Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound related to the chemical , has been synthesized through a Knoevenagel condensation reaction. It was characterized using NMR, Mass spectra, and X-ray diffraction, highlighting its potential for antimicrobial activity (Kariyappa et al., 2016).
Chemical Synthesis Techniques
- Multi-Component Synthesis : A four-component tandem protocol has been developed for synthesizing highly functionalized [1,4]-thiazines, demonstrating the chemical's versatility in complex organic synthesis (Indumathi et al., 2007).
- Formation of Heterocyclic Compounds : Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a similar compound, has been used in synthesizing various electrophilic reagents, aiding in the formation of heterocyclic compounds (Elnagdi et al., 1988).
Applications in Medicinal Chemistry
- Facilitation of Learning and Memory in Mice : A study synthesized 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates and found that they could facilitate learning and memory in mice, suggesting the potential of related compounds in neuropharmacology (Li Ming-zhu, 2012).
Advanced Chemical Transformations
- Formation of Pyrano[4,3-b]pyrans : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized, indicating the compound's role in the creation of novel fluorinated fused heterocyclic compounds (Wang et al., 2012).
Catalytic Applications
- Trifluoromethylation of Aryl- and Vinylboronic Acids : The compound has been used in the catalytic trifluoromethylation of aryl- and vinylboronic acids, showcasing its utility in catalysis (Arimori & Shibata, 2015).
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2E)-2-[1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-16(22)11-15-5-3-4-10-21(15)12-13-6-8-14(9-7-13)17(18,19)20/h3-11H,2,12H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMSVHBVJLOCR-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C=CC=CN1CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C=CC=CN1CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylidene}nicotinohydrazide](/img/structure/B3140168.png)
![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140175.png)
![3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140182.png)
![Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140197.png)
![Methyl 3-[2-(2-bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate](/img/structure/B3140203.png)
![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B3140206.png)

![ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-3-phenylpropanoate](/img/structure/B3140222.png)

![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B3140238.png)
![N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3140240.png)

![Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate](/img/structure/B3140255.png)
